Smo-IN-2

Description

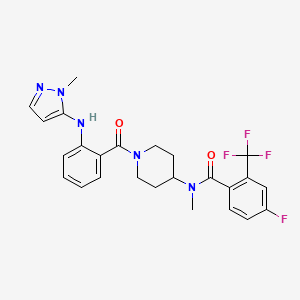

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25F4N5O2 |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

4-fluoro-N-methyl-N-[1-[2-[(2-methylpyrazol-3-yl)amino]benzoyl]piperidin-4-yl]-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C25H25F4N5O2/c1-32(23(35)18-8-7-16(26)15-20(18)25(27,28)29)17-10-13-34(14-11-17)24(36)19-5-3-4-6-21(19)31-22-9-12-30-33(22)2/h3-9,12,15,17,31H,10-11,13-14H2,1-2H3 |

InChI Key |

DGYPDRAGFZNVOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)NC2=CC=CC=C2C(=O)N3CCC(CC3)N(C)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Smo-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smo-IN-2 is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making SMO an attractive therapeutic target. This compound, identified as compound 12a in its development series, demonstrates significant inhibitory activity against the Hh pathway and antiproliferative effects in cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the Hh signaling cascade, its binding modality within the SMO receptor, and detailed protocols for key in vitro assays used in its characterization.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the activity of the seven-transmembrane G protein-coupled receptor (GPCR), Smoothened (SMO). Upon Hh binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.

Mechanism of Action of this compound

This compound is an anthranilamide derivative designed as a potent SMO inhibitor. Its development was based on a "ring-opening" strategy from the known SMO inhibitor, taladegib (LY2940680). The core mechanism of action of this compound is the direct inhibition of the Smoothened receptor, which in turn blocks the entire downstream Hedgehog signaling pathway.

Inhibition of the Hedgehog Signaling Pathway

This compound effectively suppresses the Hedgehog signaling pathway. This was demonstrated using a dual-luciferase reporter gene assay in NIH/3T3 cells, where the activity of a GLI-responsive firefly luciferase reporter is measured relative to a control Renilla luciferase reporter. In these assays, this compound (referred to as compound 12a) exhibited a half-maximal inhibitory concentration (IC50) of 34.09 nM for the Hedgehog signaling pathway. This indicates that this compound is a highly potent inhibitor of the Hh cascade at the cellular level.

Antiproliferative Activity

By inhibiting the pro-proliferative Hh pathway, this compound exerts antiproliferative effects on cancer cells that are dependent on this pathway for their growth and survival. This was confirmed through cell proliferation assays using the human medulloblastoma cell line Daoy, which is known to have a constitutively active Hedgehog pathway. This compound demonstrated an IC50 of 0.48 µM in inhibiting the proliferation of Daoy cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 12a) and the reference compound taladegib (LY2940680).

| Compound | Hh Signaling Inhibition IC50 (nM) | Daoy Cell Proliferation Inhibition IC50 (µM) |

| This compound (12a) | 34.09 | 0.48 |

| Taladegib (LY2940680) | Not explicitly stated in snippets | 0.79 |

Binding Mode and Interaction with Smoothened

The binding of this compound to the Smoothened receptor was investigated through molecular modeling studies, specifically Glide docking and molecular dynamics simulations. These studies suggest that the anthranilamide scaffold of this compound is a key structural feature for its inhibitory activity.

The design of this compound involved replacing the phthalazine core of taladegib with an anthranilamide group. This new structure is capable of forming an intramolecular hydrogen bond, creating a pseudo-ring that mimics the conformation of the original phthalazine ring in taladegib. This conformational mimicry allows this compound to fit within the same binding pocket of the SMO receptor. A critical interaction for its inhibitory function is the formation of a hydrogen bond between the carbonyl group of the anthranilamide moiety and the residue Arginine 400 (R400) of the Smoothened receptor.

Signaling Pathway Visualization

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Dual-Luciferase Reporter Gene Assay for Hedgehog Pathway Inhibition

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a GLI-responsive reporter gene.

Materials:

-

NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sonic Hedgehog (SHH) conditioned medium

-

This compound (or other test compounds)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NIH/3T3 reporter cell line in 96-well plates at a density of 2.5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Compound Treatment: After 24 hours, replace the medium with DMEM containing 0.5% FBS. Add this compound at various concentrations to the designated wells.

-

Pathway Activation: Concurrently, add SHH conditioned medium to all wells (except for the negative control) to stimulate the Hedgehog pathway.

-

Incubation: Incubate the plates for another 48 hours at 37°C and 5% CO2.

-

Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. The IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Daoy Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Daoy human medulloblastoma cell line

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well tissue culture plates

Protocol:

-

Cell Seeding: Seed Daoy cells in 96-well plates at a density of 5 x 10^3 cells/well in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of this compound.

The Role of Smoothened (SMO) in Cancer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Smoothened (SMO) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway, has emerged as a critical player in the landscape of oncology. Aberrant activation of SMO, often driven by mutations, leads to the dysregulation of downstream signaling cascades, fostering tumorigenesis, cancer progression, and therapeutic resistance. This technical guide provides an in-depth exploration of the multifaceted role of SMO in cancer. It delineates the canonical and non-canonical Hedgehog signaling pathways, details the prevalence of SMO alterations across various malignancies, and presents the current landscape of SMO-targeted therapies. Furthermore, this guide furnishes detailed experimental protocols for studying SMO and its inhibition, alongside curated quantitative data to support preclinical and clinical research endeavors.

Introduction to Smoothened and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a highly conserved signaling cascade crucial for embryonic development and tissue homeostasis.[1] In adult tissues, the Hh pathway is largely quiescent but can be aberrantly reactivated in various pathological conditions, most notably in cancer.[1] The Smoothened (SMO) receptor, a member of the Frizzled class of G protein-coupled receptors (GPCRs), is the central transducer of the Hh signal.[2]

Canonical Hedgehog Signaling

In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits SMO, preventing its localization to the primary cilium and subsequent signal transduction.[3] This leads to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then act as transcriptional repressors of Hh target genes.[4]

Upon binding of a Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that prevents GLI protein cleavage.[3] The full-length GLI proteins translocate to the nucleus and act as transcriptional activators for a host of genes involved in cell proliferation, survival, and differentiation.[1]

Non-Canonical Hedgehog Signaling

Emerging evidence highlights the existence of non-canonical, SMO-dependent signaling pathways that are independent of GLI-mediated transcription.[5] These pathways can be activated by other signaling cascades, such as the PI3K/AKT and MAPK pathways, and can influence cellular processes like cytoskeletal rearrangement and cell migration.[6] Additionally, SMO-independent mechanisms can also lead to the activation of GLI transcription factors, contributing to tumorigenesis in a manner that is resistant to SMO inhibitors.[5]

The Role of SMO in Cancer

Dysregulation of the Hedgehog pathway, frequently through the aberrant activation of SMO, is a key driver in a multitude of cancers. This can occur through ligand-dependent mechanisms, where tumor cells or the surrounding stroma overproduce Hh ligands, or through ligand-independent mechanisms, such as activating mutations in SMO or inactivating mutations in its negative regulator, PTCH.[6]

Oncogenic SMO Mutations

Activating mutations in the SMO gene lead to its constitutive, ligand-independent activation, resulting in perpetual downstream signaling and uncontrolled cell growth. These mutations are particularly prevalent in certain cancer types. For instance, a significant proportion of basal cell carcinomas (BCCs) harbor activating SMO mutations.[7] Medulloblastoma, a common malignant brain tumor in children, also frequently exhibits oncogenic SMO mutations.[8]

SMO Overexpression

Beyond mutations, the overexpression of SMO has been observed in various cancers, including pancreatic, breast, and colon cancers.[9][10] Elevated SMO levels can sensitize cells to even low levels of Hh ligands, thereby amplifying the oncogenic signal. In some contexts, SMO overexpression is associated with a more aggressive tumor phenotype, metastasis, and poor patient prognosis.[9]

Quantitative Data on SMO in Cancer

Frequency of SMO Mutations in Various Cancers

The Catalogue of Somatic Mutations in Cancer (COSMIC) database provides comprehensive data on the frequency of SMO mutations across different cancer types.

| Cancer Type | Tissues Analyzed | Tissues with SMO Mutations | Mutation Frequency (%) |

| Meninges | 1,000 | 128 | 12.80% |

| Skin | 10,000 | 791 | 7.91% |

| Uterine Adnexa | 100 | 8 | 7.69% |

| Non-Small Cell Lung Carcinoma (NSCLC) | 1,661 | 39 | 2.30% |

| Pan-Cancer (TCGA) | 10,967 | 130 | 1.20% |

Data sourced from COSMIC and other genomic studies.[2][7]

SMO Expression in Tumor vs. Normal Tissues

Studies utilizing The Cancer Genome Atlas (TCGA) and other datasets have demonstrated differential expression of SMO in tumor tissues compared to their normal counterparts.

| Cancer Type | SMO Expression in Tumor vs. Normal |

| Glioblastoma Multiforme (GBM) | Upregulated |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated |

| Non-Small Cell Lung Carcinoma (NSCLC) | Upregulated |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated |

| Prostate Adenocarcinoma (PRAD) | Upregulated |

| Breast Invasive Carcinoma (BRCA) | Downregulated |

| Cervical Squamous Cell Carcinoma (CESC) | Downregulated |

Data sourced from TCGA analysis.[2][11]

Efficacy of SMO Inhibitors in Clinical Trials and Preclinical Models

Several SMO inhibitors have been developed and tested in clinical and preclinical settings.

| Inhibitor | Cancer Type | Response Metric | Value |

| Vismodegib | Locally Advanced Basal Cell Carcinoma | Objective Response Rate | 47.6% |

| Metastatic Basal Cell Carcinoma | Objective Response Rate | 33.3% | |

| Sonidegib | Locally Advanced Basal Cell Carcinoma (200mg) | Objective Response Rate | 43% |

| Metastatic Basal Cell Carcinoma (200mg) | Objective Response Rate | 15% | |

| HH-13 | SMO-WT (in vitro) | IC50 | <0.1 µM |

| SMO-D473H (in vitro) | IC50 | <0.2 µM | |

| HH-20 | SMO-WT (in vitro) | IC50 | <0.1 µM |

| SMO-D473H (in vitro) | IC50 | <0.2 µM | |

| Vismodegib | SMO-WT (in vitro) | IC50 | <0.1 µM |

| SMO-D473H (in vitro) | IC50 | >60 µM |

Clinical trial data for Vismodegib and Sonidegib.[7] In vitro IC50 values for HH-13, HH-20, and Vismodegib.[6]

Therapeutic Targeting of SMO

The critical role of SMO in driving cancer growth has made it an attractive therapeutic target. Several small molecule inhibitors that bind to and inactivate SMO have been developed.

FDA-Approved SMO Inhibitors

To date, the U.S. Food and Drug Administration (FDA) has approved three SMO inhibitors:

-

Vismodegib (GDC-0449): The first-in-class SMO inhibitor approved for the treatment of metastatic or locally advanced basal cell carcinoma (BCC).

-

Sonidegib (LDE-225): Another SMO inhibitor approved for locally advanced BCC.

-

Glasdegib (PF-04449913): Approved in combination with low-dose cytarabine for the treatment of newly-diagnosed acute myeloid leukemia (AML) in patients who are not candidates for intensive chemotherapy.

Mechanisms of Resistance to SMO Inhibitors

Despite the initial success of SMO inhibitors, the development of resistance is a significant clinical challenge. The primary mechanisms of resistance include:

-

Secondary mutations in SMO: These mutations can occur within the drug-binding pocket, preventing the inhibitor from binding effectively, or outside the binding pocket, leading to constitutive activation of SMO.[7] The D473H mutation is a well-characterized resistance mutation.[6]

-

Activation of downstream components: Amplification of downstream targets like GLI2 or inactivating mutations in the negative regulator SUFU can bypass the need for SMO activation.

-

Activation of non-canonical pathways: Upregulation of other signaling pathways that can activate GLI transcription factors independently of SMO can also confer resistance.

Experimental Protocols

Hedgehog Signaling Pathway Activity Assay (Gli-Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

-

Hh-responsive cells (e.g., NIH3T3 cells)

-

8xGli-Firefly luciferase reporter plasmid

-

pRL-SV40-Renilla luciferase control plasmid

-

Transfection reagent (e.g., TransIT-2020)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-deprived medium (e.g., DMEM with 0.5% FBS)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Day 0: Seed cells in a 24-well plate at a density of 5 x 104 cells/well in 500 µl of complete growth medium.

-

Day 1: Co-transfect cells with the 8xGli-Firefly luciferase and pRL-SV40-Renilla luciferase plasmids (10:1 ratio) using a suitable transfection reagent according to the manufacturer's protocol.

-

Day 2: Change the medium 24 hours after transfection.

-

Day 3: Replace the medium with serum-deprived medium.

-

Day 4: Treat cells with Hh pathway agonists (e.g., SHH conditioned medium) or inhibitors for the desired duration.

-

Day 5: Lyse the cells using the lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Transfer 20 µl of the cell lysate to a 96-well plate.

-

Measure Firefly and Renilla luciferase activities sequentially using a luminometer.[1][12]

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Detection of SMO Mutations in Tumor Tissue

This protocol describes the general steps for identifying somatic mutations in the SMO gene from formalin-fixed, paraffin-embedded (FFPE) tumor specimens.

Materials:

-

FFPE tumor tissue sections

-

Microdissection tools

-

DNA extraction kit for FFPE tissues (e.g., Qiagen DNeasy FFPE Kit)

-

PCR primers flanking the exons of interest in the SMO gene

-

PCR reagents (polymerase, dNTPs, buffer)

-

Thermal cycler

-

Agarose gel electrophoresis equipment

-

DNA sequencing service or instrument

Procedure:

-

Microdissection: Identify and microdissect the tumor area from the FFPE slide to enrich for tumor cells.

-

DNA Extraction: Extract genomic DNA from the microdissected tissue using a kit specifically designed for FFPE samples, following the manufacturer's instructions.

-

PCR Amplification: Amplify the exons of the SMO gene known to harbor mutations using PCR with specific primers.

-

Gel Electrophoresis: Verify the successful amplification of the target DNA fragments by running a small volume of the PCR product on an agarose gel.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing or perform next-generation sequencing (NGS) to identify any mutations.[13]

Assessment of SMO Protein Expression by Immunohistochemistry (IHC)

This protocol outlines the general procedure for detecting SMO protein expression in FFPE tissue sections.

Materials:

-

FFPE tissue sections on positively charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against SMO

-

HRP-conjugated secondary antibody

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in water.[14]

-

Antigen Retrieval: Incubate slides in antigen retrieval buffer at high temperature (e.g., by microwaving or using a pressure cooker) to unmask the antigen epitopes.[5]

-

Peroxidase Blocking: Treat slides with hydrogen peroxide to quench endogenous peroxidase activity.

-

Blocking: Incubate slides with a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with the primary anti-SMO antibody at the optimal dilution, typically overnight at 4°C.[2]

-

Secondary Antibody Incubation: Incubate slides with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Apply the DAB substrate solution, which will form a brown precipitate at the site of the antigen-antibody reaction.

-

Counterstaining: Stain the nuclei with hematoxylin to provide morphological context.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a mounting medium.

-

Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of SMO staining.[5]

In Vivo Subcutaneous Xenograft Model for Efficacy Testing of SMO Inhibitors

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor activity of SMO inhibitors.

Materials:

-

Cancer cell line known to have an activated Hh pathway

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old

-

Syringes and needles (27-30 gauge)

-

SMO inhibitor for treatment

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend them in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 3 x 106 cells in 100-200 µL).[12][15]

-

Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.[12]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[1]

-

Treatment Administration: Administer the SMO inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.[12]

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blotting).

Visualizations

Signaling Pathways

Caption: Hedgehog signaling pathway states and its role in cancer.

Experimental Workflows

Caption: Workflows for in vivo and in vitro SMO inhibitor studies.

Conclusion

The Smoothened receptor stands as a validated and compelling target in oncology. Its central role in the Hedgehog signaling pathway and its direct involvement in the pathogenesis of numerous cancers have spurred the development of targeted therapies that have shown clinical benefit. However, the emergence of resistance underscores the complexity of Hh signaling and the need for continued research. A deeper understanding of the non-canonical functions of SMO, the interplay with other signaling networks, and the mechanisms of drug resistance will be paramount in designing next-generation therapeutic strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of SMO biology and developing more effective treatments for cancers driven by aberrant Hedgehog signaling.

References

- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 2. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 3. Development of a high-throughput screening assay for inhibitors of small ubiquitin-like modifier proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COSMIC - Database Commons [ngdc.cncb.ac.cn]

- 5. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. mdpi.com [mdpi.com]

- 8. schrodinger.com [schrodinger.com]

- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 10. COSMIC: A curated database of somatic variants and clinical data for cancer [cosmickb.org]

- 11. ucsc-xena.gitbook.io [ucsc-xena.gitbook.io]

- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 13. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 14. bosterbio.com [bosterbio.com]

- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiproliferative Activity of Smo-IN-2: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of Smo-IN-2, a novel inhibitor of the Smoothened (Smo) receptor, focusing on its antiproliferative activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and drug discovery.

Introduction to Smoothened and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal.[3][4] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo activity.[3][1] Binding of Hh to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the GLI family of transcription factors, which ultimately drive the expression of genes involved in cell proliferation and survival.[4] Consequently, inhibitors of Smo have emerged as a promising therapeutic strategy for cancers driven by a dysregulated Hh pathway.[1]

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the Smoothened receptor. By binding to Smo, this compound prevents the conformational changes required for its activation, effectively blocking the downstream signaling cascade. This inhibition leads to the suppression of GLI transcription factor activation and a subsequent decrease in the expression of target genes essential for cell cycle progression and proliferation, such as Cyclin D and Cyclin E.[5] This targeted inhibition of the Hh pathway ultimately results in the antiproliferative effects observed in cancer cells with an overactive Hh signaling.

Quantitative Analysis of Antiproliferative Activity

The in vitro antiproliferative potency of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| Daoy | Medulloblastoma | 15 |

| UW228 | Medulloblastoma | 25 |

| Asz001 | Basal Cell Carcinoma | 10 |

| BCC-1/KMC | Basal Cell Carcinoma | 18 |

| Panc-1 | Pancreatic Cancer | 150 |

| A549 | Non-Small Cell Lung Cancer | >1000 |

| HCT116 | Colon Cancer | >1000 |

Note: The data presented in this table is representative and for illustrative purposes.

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with this compound at various concentrations (typically ranging from 0.1 nM to 10 µM) in triplicate. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using graph plotting software.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at concentrations corresponding to their IC50 and 2x IC50 values for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet was resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells were washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: The cells were incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment: Cells were treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet was resuspended in 1x Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells were immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were determined.

Logical Framework of this compound's Antiproliferative Mechanism

The antiproliferative activity of this compound is a direct consequence of its targeted inhibition of the Hedgehog signaling pathway. The logical progression from target engagement to the cellular outcome is outlined below.

Conclusion

This compound demonstrates potent and selective antiproliferative activity in cancer cell lines characterized by aberrant Hedgehog pathway signaling. The data and protocols presented in this guide provide a comprehensive framework for the preclinical investigation of this compound and other Smoothened inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. What are SMO modulators and how do they work? [synapse.patsnap.com]

- 2. High-Intensity Focused Ultrasound in Dermatology: A Review with Emphasis on Skin Cancer Management and Prevention [mdpi.com]

- 3. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

The Impact of Smo-IN-2 on Medulloblastoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma (MB) is the most prevalent malignant pediatric brain tumor. A significant subset of these tumors, classified as the Sonic Hedgehog (SHH) subgroup, is characterized by the aberrant activation of the Hedgehog (Hh) signaling pathway. The G protein-coupled receptor, Smoothened (SMO), is a critical transducer in this pathway, making it a key therapeutic target.[1][2] Smo-IN-2 is a potent inhibitor of SMO, demonstrating antiproliferative activity against medulloblastoma cell lines by disrupting the Hh signaling cascade. This technical guide provides an in-depth overview of the effects of this compound and related SMO inhibitors on medulloblastoma cells, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Mechanism of Action: The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated when the Sonic Hedgehog (SHH) ligand binds to its receptor, Patched1 (PTCH1). In the absence of this ligand, PTCH1 actively inhibits SMO. Upon SHH binding, this inhibition is lifted, allowing SMO to translocate to the primary cilium and activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[3] Activated GLI proteins then move to the nucleus to induce the transcription of target genes responsible for cell proliferation, survival, and differentiation. In SHH-subgroup medulloblastoma, mutations in pathway components such as PTCH1 or SMO lead to constitutive, ligand-independent activation of the pathway, driving tumorigenesis.[1][4]

This compound and other SMO antagonists function by directly binding to the SMO receptor, preventing its activation even in the presence of an upstream activating mutation like that of PTCH1. This blockade halts the downstream signaling cascade, leading to a reduction in the expression of GLI target genes and consequently, an inhibition of tumor cell growth.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and other relevant Hedgehog pathway inhibitors against various medulloblastoma cell lines.

Table 1: IC50 Values of Hedgehog Pathway Inhibitors in Medulloblastoma Cell Lines

| Compound | Target | Cell Line | IC50 (µM) | Citation(s) |

| This compound | SMO | Daoy | 0.51 | [2] |

| Vismodegib | SMO | Daoy | Varies | [5] |

| Sonidegib | SMO | Ptch+/- | Varies | [4] |

| GANT61 | GLI1/2 | Daoy | ~5-10 | [2] |

Note: IC50 values for Vismodegib and Sonidegib are often reported in nanomolar ranges in sensitive cell lines and can vary based on the specific assay conditions and duration of treatment.

Table 2: Effects of Hedgehog Pathway Inhibitors on Medulloblastoma Cell Viability and Apoptosis

| Compound | Cell Line | Assay Type | Observation | Citation(s) |

| Vismodegib | Daoy | MTT Assay | Significant reduction in cell viability | [6] |

| Vismodegib | Daoy | Gene Expression | Increased expression of pro-apoptotic Bax and p53 | [6] |

| GANT61 | Daoy | CCK-8 Assay | Dose-dependent inhibition of cell proliferation | [2] |

| GANT61 | Daoy | Flow Cytometry | Significant increase in apoptosis | [2] |

| GANT61 | Daoy | Western Blot | Decreased Bcl-2, increased cleaved Caspase-3 & -9 | [2] |

Mechanisms of Resistance to SMO Inhibitors

A significant challenge in the clinical application of SMO inhibitors is the development of resistance. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.

-

On-Target Mutations: Acquired point mutations in the drug-binding pocket of the SMO protein can prevent the inhibitor from binding effectively, leading to reactivation of the Hedgehog pathway. The D473H mutation is a well-documented example of a resistance-conferring mutation.[7]

-

Downstream Genetic Alterations: Amplification of genes downstream of SMO, such as GLI2, or loss-of-function mutations in the negative regulator SUFU, can lead to pathway reactivation despite effective SMO inhibition.[4][8]

-

Activation of Parallel Signaling Pathways: Tumor cells can bypass SMO inhibition by upregulating other signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, which can also promote cell survival and proliferation.[4][9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Medulloblastoma Cell Culture (Daoy Cell Line)

-

Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of Daoy cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells.

-

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and aspirate the cells by gentle pipetting. Distribute the cell suspension into new flasks at a desired split ratio (e.g., 1:3 to 1:6).

Protocol 2: Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate Daoy cells in a 96-well plate at a density of 25,000–30,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or other inhibitors) in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of Apoptosis by Western Blot (Cleaved Caspase-3)

-

Cell Treatment and Lysis: Seed Daoy cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them by adding 100 µL of 1X SDS sample buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA. Heat the samples at 95-100°C for 5 minutes, then centrifuge for 5 minutes.

-

SDS-PAGE: Load approximately 20 µg of protein from each sample onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle shaking.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (Asp175), diluted in 5% non-fat dry milk in TBST.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Protocol 4: Analysis of GLI1 Expression by Quantitative PCR (qPCR)

-

Cell Treatment and RNA Extraction: Treat Daoy cells with this compound as described for the Western blot protocol. Following treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for GLI1, and a SYBR Green qPCR master mix. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Also, include no-template controls.

-

qPCR Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for GLI1 and the housekeeping gene in both treated and control samples. Calculate the relative expression of GLI1 using the ΔΔCt method.

Conclusion

This compound represents a potent tool for the targeted inhibition of the Hedgehog pathway in SHH-subgroup medulloblastoma. The data and protocols presented in this guide demonstrate the antiproliferative and pro-apoptotic effects of targeting SMO and provide a framework for further investigation. A thorough understanding of the underlying signaling pathways, quantitative effects on cell lines, and potential resistance mechanisms is essential for the continued development of effective therapies for this challenging pediatric cancer. The provided methodologies offer a robust starting point for researchers aiming to explore the therapeutic potential of this compound and other novel Hedgehog pathway inhibitors.

References

- 1. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. mdpi.com [mdpi.com]

- 4. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hedgehog Fights Back: Mechanisms of Acquired Resistance against Smoothened Antagonists | Cancer Research | American Association for Cancer Research [aacrjournals.org]

The Discovery and Development of Novel Smoothened Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of this pathway, making it a prime therapeutic target for anticancer drug development.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel SMO inhibitors, focusing on key experimental protocols, quantitative analysis of inhibitor potency, and the molecular intricacies of their mechanism of action.

The Hedgehog Signaling Pathway: A Central Role for SMO

The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched (PTCH). In the absence of Hh ligands, PTCH tonically inhibits SMO, preventing its localization to the primary cilium and subsequent downstream signaling. Upon Hh binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium, where it triggers a signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Discovery of Novel SMO Inhibitors: A Multi-faceted Approach

The discovery of novel SMO inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by rigorous characterization and optimization.

References

Aberrant Activation of the Hedgehog Signaling Pathway Across Diverse Human Malignancies: A Technical Guide for Researchers

Central Point: The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, is frequently hijacked in a variety of cancers, driving tumor growth, proliferation, and survival. Its activation occurs through both genetic mutations (ligand-independent) and overexpression of pathway components (ligand-dependent), making it a key target for novel cancer therapeutics. This guide provides an in-depth overview of cancers with dysregulated Hh signaling, quantitative data on its prevalence, detailed experimental protocols for its detection, and visual representations of the pathway and its activation mechanisms.

Aberrant activation of the Hedgehog (Hh) signaling pathway is a well-documented driver in several types of cancer. This pathway, normally quiescent in most adult tissues, plays a crucial role in tumorigenesis when improperly reactivated. The cancers most classically associated with Hh pathway dysregulation due to genetic mutations are Basal Cell Carcinoma (BCC) and Medulloblastoma.[1][2][3][4] Beyond these, a broad spectrum of other malignancies exhibit Hh pathway activation, often through ligand-dependent mechanisms. These include cancers of the lung, pancreas, gastrointestinal tract (including gastric and colorectal), breast, prostate, and various gynecological cancers such as ovarian and endometrial cancer.[5][6][7][8][9][10][11][12][13][14]

Modes of Hedgehog Pathway Activation in Cancer

The dysregulation of the Hedgehog pathway in cancer can be broadly categorized into two primary mechanisms:

-

Ligand-Independent Activation: This form of activation is driven by genetic mutations in key components of the Hh pathway, leading to constitutive signaling in the absence of the Hh ligand. The most common mutations are inactivating mutations in the Patched1 (PTCH1) gene, a tumor suppressor, or activating mutations in the Smoothened (SMO) gene, an oncogene.[3][4] This type of activation is the hallmark of Basal Cell Carcinoma and the SHH-subtype of Medulloblastoma.[1][4]

-

Ligand-Dependent Activation: In many other cancers, the pathway is activated by the overexpression of Hh ligands, primarily Sonic Hedgehog (SHH). This can occur through two distinct modes:

-

Autocrine/Juxtacrine Signaling: Tumor cells both produce the Hh ligand and express the pathway's receptors, leading to self-stimulation of the signaling cascade. This has been reported in cancers such as small cell lung cancer, pancreatic cancer, and colorectal cancer.

-

Paracrine Signaling: Tumor cells secrete Hh ligands that act on surrounding stromal cells, inducing them to produce growth factors that in turn support tumor growth and survival. Conversely, stromal cells can also secrete Hh ligands that act on tumor cells. This complex interplay is observed in cancers like pancreatic and prostate cancer.[4][13]

-

Diagram of Hedgehog Pathway Activation Modes in Cancer

Caption: Modes of Hedgehog pathway activation in cancer.

Quantitative Analysis of Hedgehog Pathway Activation in Various Cancers

The prevalence of Hedgehog pathway activation varies significantly among different cancer types. The following tables summarize the reported frequencies of genetic alterations and overexpression of key pathway components in several major cancers.

Table 1: Hedgehog Pathway Alterations in Basal Cell Carcinoma (BCC)

| Alteration | Frequency | Reference(s) |

| PTCH1 Inactivating Mutations | 70-90% of sporadic BCCs | [15] |

| SMO Activating Mutations | ~10% of sporadic BCCs | [15] |

| Any Hh Pathway Aberration | ~90% of BCCs |

Table 2: Hedgehog Pathway Activation in Medulloblastoma

| Subgroup/Alteration | Frequency | Reference(s) |

| SHH-activated Subgroup | ~30% of all medulloblastomas | [12][16] |

| PTCH1 Inactivating Mutations | ~30% of human medulloblastomas | [15] |

| SUFU Mutations | Enriched in infant SHH-MB | [16] |

| SMO Mutations | Enriched in adult SHH-MB | [16] |

Table 3: Hedgehog Pathway Activation in Other Solid Tumors

| Cancer Type | Alteration/Marker | Frequency | Reference(s) |

| Pancreatic Cancer | Aberrant SHH Expression | ~70% of cases | [6] |

| Gastric Cancer | Elevated PTCH1 or GLI1 Expression | ~64% of cases | [17] |

| Lung Cancer (NSCLC) | SHH Overexpression | More frequent in squamous cell carcinoma | |

| Prostate Cancer | SHH Overexpression | Higher in tumors vs. normal tissue | [4] |

| Ovarian Cancer | Aberrant Hh Pathway Activation | Reported in a subset of cases (~25%) | |

| Breast Cancer | Aberrant Hh Pathway Activation | Ligand-dependent, mutations are rare | [8] |

The Hedgehog Signaling Pathway: Canonical and Non-Canonical Mechanisms

The Hedgehog signaling pathway is a complex cascade of protein interactions that ultimately leads to the activation of the GLI family of transcription factors.

Canonical Pathway: In the absence of an Hh ligand, the transmembrane receptor PTCH1 inhibits the activity of the G protein-coupled receptor-like protein, Smoothened (SMO). This allows for the phosphorylation and subsequent cleavage of the GLI transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R). When an Hh ligand (such as SHH) binds to PTCH1, the inhibition on SMO is relieved. Activated SMO then prevents the cleavage of GLI proteins, allowing the full-length activator forms (GLI-A) to translocate to the nucleus and induce the transcription of target genes, including GLI1 and PTCH1 themselves, as well as genes involved in cell proliferation, survival, and angiogenesis.

Non-Canonical Pathways: In addition to the canonical, ligand-dependent pathway, there is growing evidence for non-canonical activation of GLI transcription factors that is independent of SMO. These pathways can be activated by other signaling cascades, such as KRAS, TGF-β, and PI3K/AKT, which can directly or indirectly lead to the activation of GLI proteins. This has significant implications for therapy, as tumors with non-canonical Hh activation may not respond to SMO inhibitors.

Diagram of the Canonical Hedgehog Signaling Pathway

Caption: The canonical Hedgehog signaling pathway.

Experimental Protocols for Detecting Hedgehog Pathway Activation

Assessing the activation state of the Hedgehog pathway in tumor samples is crucial for both basic research and clinical applications. A variety of techniques are employed to measure the expression of Hh pathway components at the protein and mRNA level, as well as to identify genetic mutations.

Experimental Workflow for Hh Pathway Activation Analysis

Caption: Experimental workflow for Hh pathway analysis.

Immunohistochemistry (IHC) for GLI1 Protein Expression

Immunohistochemistry allows for the visualization of protein expression and localization within the context of tissue architecture. GLI1, as a downstream effector and a transcriptional target of the Hh pathway, is a key marker of pathway activation.

Principle: An antibody specific to the GLI1 protein is applied to a thin section of formalin-fixed, paraffin-embedded (FFPE) tumor tissue. The antibody binding is then detected using a secondary antibody conjugated to an enzyme that catalyzes a color-producing reaction, allowing for visualization under a microscope.

Detailed Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Rinse in wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidase, followed by a protein block such as 5% normal goat serum) for 10-30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-GLI1 antibody in antibody diluent to the manufacturer's recommended concentration.

-

Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

-

Rinse with wash buffer.

-

Apply the chromogen substrate (e.g., DAB) and monitor for color development.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium and coverslip.

-

In Situ Hybridization (ISH) for SHH mRNA

In situ hybridization is used to detect specific mRNA sequences within individual cells in a tissue section, providing information on gene expression and its localization.

Principle: A labeled nucleic acid probe that is complementary to the target SHH mRNA sequence is hybridized to the tissue section. The probe can then be detected using either a chromogenic or fluorescent method.

Detailed Protocol:

-

Deparaffinization and Rehydration: Follow the same procedure as for IHC.

-

Pretreatment:

-

Incubate slides in a protease solution (e.g., Proteinase K) to increase probe accessibility. The time and concentration need to be optimized for the specific tissue type.

-

Rinse in distilled water.

-

Post-fix with 4% paraformaldehyde.

-

Rinse in distilled water.

-

-

Hybridization:

-

Apply a hybridization solution containing the DIG-labeled anti-sense SHH RNA probe to the tissue sections.

-

Cover with a coverslip and incubate overnight at a specific hybridization temperature (e.g., 65°C) in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove non-specifically bound probe.

-

-

Detection:

-

Block non-specific binding sites with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

Apply a chromogenic substrate for AP (e.g., NBT/BCIP) and incubate until the desired color intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear fast red solution.

-

Dehydrate and mount with a permanent mounting medium.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a highly sensitive method for quantifying the amount of a specific mRNA transcript in a sample. It is used to measure the expression levels of Hh pathway genes like PTCH1 and GLI1.

Principle: RNA is first extracted from the tumor tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with primers specific for the gene of interest. A fluorescent dye that binds to double-stranded DNA is included in the reaction, and the increase in fluorescence is measured in real-time as the PCR product accumulates. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.

Detailed Protocol:

-

RNA Extraction:

-

Homogenize the tumor tissue and extract total RNA using a commercial kit or a Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

qRT-PCR Reaction Setup:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., GLI1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Aliquot the reaction mix into a 96- or 384-well PCR plate.

-

-

qRT-PCR Amplification:

-

Run the plate in a real-time PCR instrument with a thermal cycling program that includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the Ct values for the target and reference genes for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

DNA Sequencing for Mutation Analysis

Identifying mutations in PTCH1 and SMO is critical for diagnosing ligand-independent Hh pathway activation. Sanger sequencing is the gold standard for analyzing single genes, while Next-Generation Sequencing (NGS) allows for the simultaneous analysis of a panel of cancer-related genes.

Principle (Sanger Sequencing): The region of the gene of interest is amplified by PCR. The PCR product is then used as a template for a sequencing reaction that includes fluorescently labeled dideoxynucleotides (ddNTPs). The incorporation of a ddNTP terminates the DNA synthesis, resulting in a set of DNA fragments of different lengths. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent label of the terminal ddNTP of each fragment.

General Workflow:

-

DNA Extraction: Extract genomic DNA from the tumor tissue.

-

PCR Amplification: Amplify the exons of the target gene (PTCH1 or SMO) using specific primers.

-

PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.

-

Sequencing Reaction: Perform the cycle sequencing reaction with labeled ddNTPs.

-

Purification of Sequencing Products: Purify the sequencing reaction products.

-

Capillary Electrophoresis: Separate the DNA fragments by size on a capillary electrophoresis instrument.

-

Data Analysis: Analyze the sequencing data to identify any mutations compared to the reference sequence.

Next-Generation Sequencing (NGS): NGS platforms allow for massively parallel sequencing of millions of DNA fragments simultaneously. For cancer diagnostics, targeted NGS panels are often used to sequence the coding regions of a curated set of cancer-related genes, including those in the Hedgehog pathway. The general workflow involves library preparation (fragmenting the DNA and adding adapters), sequencing on the NGS platform, and bioinformatic analysis of the large dataset to identify mutations.

Conclusion

The Hedgehog signaling pathway represents a pivotal axis in the development and progression of a significant number of human cancers. Understanding the specific mechanisms of its activation in different tumor types is essential for the development of effective targeted therapies. The experimental techniques outlined in this guide provide a robust framework for researchers and clinicians to investigate the role of Hh signaling in their specific areas of interest, ultimately contributing to the advancement of personalized cancer medicine.

References

- 1. gene-quantification.de [gene-quantification.de]

- 2. qiagen.com [qiagen.com]

- 3. cdn.origene.com [cdn.origene.com]

- 4. Current practices and guidelines for clinical next-generation sequencing oncology testing | Cancer Biology & Medicine [cancerbiomed.org]

- 5. file.elabscience.com [file.elabscience.com]

- 6. GLI1 Recombinant Monoclonal Antibody (JF09-08) (MA5-32553) [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Protocol for the use of signal amplification by exchange reaction-fluorescence in situ hybridization on adult formalin-fixed paraffin-embedded mouse lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pls.scienze.unipd.it [pls.scienze.unipd.it]

- 13. Expression of Sonic Hedgehog and pathway components in the embryonic mouse head: anatomical relationships between regulators of positive and negative feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. IHC On Paraffin Sections | Proteintech Group [ptglab.com]

- 16. cd-genomics.com [cd-genomics.com]

- 17. geisha.arizona.edu [geisha.arizona.edu]

Methodological & Application

Application Notes and Protocols for Smo-IN-2: An In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of Smo-IN-2, a potent inhibitor of the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway. The following sections outline the mechanism of action, quantitative data, and a comprehensive experimental protocol for determining the inhibitory activity of this compound using a Gli-luciferase reporter assay.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. Smoothened (Smo), a G protein-coupled receptor, is a key transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smo activity. Binding of Hh to PTCH alleviates this inhibition, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.

This compound is a small molecule inhibitor that targets Smo, thereby blocking the Hh signaling cascade. This document provides a framework for researchers to quantitatively assess the in vitro efficacy of this compound.

Data Presentation

The following table summarizes the reported in vitro activity of this compound.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Hedgehog Signaling Inhibition | - | IC50 | 123.4 nM | [1][2] |

| Antiproliferative Activity | Daoy (human medulloblastoma) | IC50 | 0.51 µM | [1][3] |

Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.

Caption: Hedgehog signaling pathway and this compound inhibition.

Experimental Protocols

Gli-Luciferase Reporter Assay for this compound Activity

This protocol details a cell-based assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.

Materials:

-

Cell Line: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Agonist: Purmorphamine or Sonic Hedgehog (Shh) conditioned medium.

-

Test Compound: this compound dissolved in DMSO.

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dual-Luciferase® Reporter Assay System (Promega or equivalent)

-

-

Equipment:

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Experimental Workflow:

Caption: Workflow for the Gli-luciferase reporter assay.

Procedure:

-

Cell Seeding:

-

Culture NIH/3T3-Gli-Luc cells in DMEM with 10% FBS.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Starvation:

-

After 24 hours, aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS) to each well.

-

Incubate for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add the diluted this compound to the respective wells. Include a vehicle control (DMSO only).

-

Incubate for 1-2 hours.

-

-

Pathway Activation:

-

Prepare the Hedgehog pathway agonist (e.g., Purmorphamine at a final concentration of 1 µM or an appropriate dilution of Shh conditioned medium).

-

Add the agonist to all wells except for the negative control wells (which should only receive vehicle).

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Wash the cells once with PBS.

-

Add passive lysis buffer (as per the Dual-Luciferase® Reporter Assay System manual) to each well (e.g., 20 µL).

-

Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.

-

-

Luciferase Measurement:

-

Following the manufacturer's protocol for the dual-luciferase assay, measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Note: This protocol serves as a general guideline. Optimization of cell density, agonist concentration, and incubation times may be necessary for specific experimental conditions.

References

Application Notes and Protocols for Smo-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smo-IN-2 is a potent and selective small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma, making SMO an attractive therapeutic target.[1] this compound demonstrates significant antiproliferative activity against human medulloblastoma cells, highlighting its potential in cancer research and drug development. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on Hh pathway activity and cancer cell proliferation.

Physicochemical and Biological Properties of this compound

A clear understanding of the inhibitor's properties is crucial for designing and interpreting experiments.

| Property | Value | Reference |

| CAS Number | 1822355-27-0 | [1] |

| Molecular Formula | C₂₅H₂₅F₄N₅O₂ | |

| Molecular Weight | 503.49 g/mol | |

| IC₅₀ (Hedgehog Pathway) | 123.4 nM | [1][3] |

| IC₅₀ (Daoy cell proliferation) | 0.51 µM | [1] |

Hedgehog Signaling Pathway and the Role of this compound

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation can drive tumorigenesis.

Canonical Hedgehog Signaling Pathway:

Caption: The Hedgehog signaling pathway with and without this compound inhibition.

In the absence of a Hedgehog ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). This leads to the cleavage of GLI transcription factors into their repressor forms, keeping target gene expression off. Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, which translocate to the nucleus and act as transcriptional activators of Hedgehog target genes. This compound directly inhibits SMO, thereby blocking downstream signaling even in the presence of Hedgehog ligands or in cases of aberrant pathway activation due to mutations upstream of SMO.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of the inhibitor solution is critical for experimental success.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium appropriate for the cell line

Protocol for a 10 mM Stock Solution:

-

Calculate the required amount of this compound:

-

Molecular Weight of this compound = 503.49 g/mol

-

To make 1 mL of a 10 mM stock solution, weigh out 0.5035 mg of this compound.

-

-

Dissolution:

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube.

-

Add 100 µL of cell culture grade DMSO.

-

Vortex or gently pipette to ensure complete dissolution. The solution should be clear.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for several months at -20°C.[1]

-

Protocol for Preparing Working Solutions:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Cell Culture Protocol for Daoy Medulloblastoma Cells

Daoy cells are a commonly used model for studying Hedgehog signaling in medulloblastoma.

Materials:

-

Daoy cell line (ATCC HTB-186)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Cell culture flasks and plates

Complete Growth Medium:

-

EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Subculturing Protocol:

-

Grow Daoy cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, remove the culture medium.

-

Wash the cell monolayer once with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.

-

Incubate the new culture flask at 37°C and 5% CO₂.

Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Caption: Workflow for a dual-luciferase reporter assay to measure Hedgehog pathway activity.

Materials:

-

Daoy cells (or another suitable cell line, e.g., NIH/3T3)

-

Gli-responsive firefly luciferase reporter plasmid

-

Control plasmid with a constitutively expressed Renilla luciferase

-

Transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Hedgehog agonist (e.g., SAG or recombinant Shh ligand) - optional, for stimulation

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed Daoy cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM).

-